molecular formula C10H15ClN2 B13502850 [(5-Chloropyridin-2-yl)methyl](2-methylpropyl)amine

[(5-Chloropyridin-2-yl)methyl](2-methylpropyl)amine

Cat. No.: B13502850
M. Wt: 198.69 g/mol
InChI Key: MBJWETBURAHAIA-UHFFFAOYSA-N
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Description

(5-Chloropyridin-2-yl)methylamine is a chemical compound with the molecular formula C10H15ClN2. It is a derivative of pyridine, featuring a chlorinated pyridine ring and an amine group attached to a methylpropyl chain. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloropyridin-2-yl)methylamine typically involves the reaction of 5-chloropyridine-2-carbaldehyde with 2-methylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the amine group.

Industrial Production Methods

In industrial settings, the production of (5-Chloropyridin-2-yl)methylamine may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(5-Chloropyridin-2-yl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines.

Scientific Research Applications

(5-Chloropyridin-2-yl)methylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Chloropyridin-2-yl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (5-Chloropyridin-2-yl)methylamine dihydrochloride: A closely related compound with similar properties.

    2-Amino-5-chloropyridine: Another pyridine derivative with different functional groups.

Uniqueness

(5-Chloropyridin-2-yl)methylamine is unique due to its specific combination of a chlorinated pyridine ring and an amine group attached to a methylpropyl chain. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H15ClN2

Molecular Weight

198.69 g/mol

IUPAC Name

N-[(5-chloropyridin-2-yl)methyl]-2-methylpropan-1-amine

InChI

InChI=1S/C10H15ClN2/c1-8(2)5-12-7-10-4-3-9(11)6-13-10/h3-4,6,8,12H,5,7H2,1-2H3

InChI Key

MBJWETBURAHAIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC1=NC=C(C=C1)Cl

Origin of Product

United States

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